4-Chloro-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide
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Overview
Description
4-Chloro-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide is a complex organic compound with a unique structure that includes a chloro-substituted benzamide core, a hydrazone linkage, and a nitrophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide typically involves a multi-step process:
Formation of the Hydrazone Linkage: The initial step involves the condensation of 3-hydroxy-4-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone.
Acylation Reaction: The hydrazone is then acylated with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and hydrazone moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product would be the corresponding amine.
Substitution: Substituted benzamides with various functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The hydrazone linkage and nitrophenyl group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(2-{2-[(E)-1-(3-hydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)benzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
4-Chloro-N-(2-{2-[(E)-1-(4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide: Similar structure but with the nitro group in a different position, potentially affecting its properties.
Properties
Molecular Formula |
C16H13ClN4O5 |
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Molecular Weight |
376.75 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[(3-hydroxy-4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13ClN4O5/c17-12-4-2-11(3-5-12)16(24)18-9-15(23)20-19-8-10-1-6-13(21(25)26)14(22)7-10/h1-8,22H,9H2,(H,18,24)(H,20,23)/b19-8+ |
InChI Key |
PQQIKEQSSUHILI-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
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